molecular formula C21H23NO5S2 B4382176 N-{4-[(3,4-diethoxybenzyl)oxy]phenyl}-2-thiophenesulfonamide

N-{4-[(3,4-diethoxybenzyl)oxy]phenyl}-2-thiophenesulfonamide

Cat. No.: B4382176
M. Wt: 433.5 g/mol
InChI Key: UEWREEICBKUJFZ-UHFFFAOYSA-N
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Description

N-{4-[(3,4-diethoxybenzyl)oxy]phenyl}-2-thiophenesulfonamide is an organic compound that features a thiophene ring, a sulfonamide group, and a benzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-diethoxybenzyl)oxy]phenyl}-2-thiophenesulfonamide typically involves multiple steps:

    Formation of the Benzyl Ether Moiety: The initial step involves the reaction of 3,4-diethoxybenzyl alcohol with 4-hydroxybenzaldehyde in the presence of an acid catalyst to form the benzyl ether.

    Introduction of the Thiophene Ring: The benzyl ether is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to introduce the thiophene ring.

    Formation of the Sulfonamide Group: Finally, the compound is treated with ammonia or an amine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-diethoxybenzyl)oxy]phenyl}-2-thiophenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-{4-[(3,4-diethoxybenzyl)oxy]phenyl}-2-thiophenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Materials Science: The compound can be used in the synthesis of organic semiconductors or as a building block for self-assembled monolayers.

    Biology: It may serve as a probe for studying biological pathways or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-diethoxybenzyl)oxy]phenyl}-2-thiophenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets could include kinases, proteases, or G-protein coupled receptors. The pathways involved may include signal transduction, apoptosis, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3,4-dimethoxybenzyl)oxy]phenyl}-2-thiophenesulfonamide
  • N-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-thiophenesulfonamide
  • N-{4-[(3,4-dimethylbenzyl)oxy]phenyl}-2-thiophenesulfonamide

Uniqueness

N-{4-[(3,4-diethoxybenzyl)oxy]phenyl}-2-thiophenesulfonamide is unique due to the presence of the diethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. The specific arrangement of functional groups can also affect its electronic properties, making it suitable for certain applications in materials science and medicinal chemistry.

Properties

IUPAC Name

N-[4-[(3,4-diethoxyphenyl)methoxy]phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S2/c1-3-25-19-12-7-16(14-20(19)26-4-2)15-27-18-10-8-17(9-11-18)22-29(23,24)21-6-5-13-28-21/h5-14,22H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWREEICBKUJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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